Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride is a chemical compound with the IUPAC name ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride . It has a molecular weight of 282.14 .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride is 1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride has a molecular weight of 282.1 g/mol . The compound is a powder and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
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Human Urinary Carcinogen Metabolites
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Role of ACC in Plants
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Biodegradation and Fate of ETBE in Soil and Groundwater
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Safety And Hazards
The compound has several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQEAXCMCHSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C(=CC=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913445 |
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